molecular formula C8H11NO4 B8685535 Ethyl 2,6-dioxopiperidine-3-carboxylate CAS No. 24058-31-9

Ethyl 2,6-dioxopiperidine-3-carboxylate

Cat. No.: B8685535
CAS No.: 24058-31-9
M. Wt: 185.18 g/mol
InChI Key: ODDFOVFGUHLLHR-UHFFFAOYSA-N
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Description

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to:

  • C=O stretches : ~1740 cm⁻¹ (ester) and ~1680 cm⁻¹ (ketones)
  • N–H stretch : ~3300 cm⁻¹ (amide)
  • C–O–C stretch : ~1250 cm⁻¹ (ester)

These peaks align with the functional groups present in the molecule and are consistent with spectra of related glutarimide derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) :

  • δ 1.25 (t, 3H, J = 7.1 Hz, CH₂CH₃)
  • δ 4.15 (q, 2H, J = 7.1 Hz, OCH₂CH₃)
  • δ 2.70–2.90 (m, 2H, CH₂CO)
  • δ 3.40–3.60 (m, 1H, CHCOO)
  • δ 6

Properties

CAS No.

24058-31-9

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

ethyl 2,6-dioxopiperidine-3-carboxylate

InChI

InChI=1S/C8H11NO4/c1-2-13-8(12)5-3-4-6(10)9-7(5)11/h5H,2-4H2,1H3,(H,9,10,11)

InChI Key

ODDFOVFGUHLLHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(=O)NC1=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Ethyl 4-(4-Fluorophenyl)-1-Methyl-2,6-Dioxopiperidine-3-Carboxylate (CAS 109887-52-7)
  • Structural Features : This derivative introduces a 4-fluorophenyl group at the 4-position and a methyl group at the 1-position. The fluorine atom enhances lipophilicity and metabolic stability, while the methyl group restricts rotational freedom .
  • Physicochemical Properties :
    • Molecular weight: 293.29 g/mol
    • Storage: Requires storage at 2–8°C, indicating sensitivity to thermal degradation .
  • Applications : Identified as a paroxetine impurity, highlighting its relevance in pharmaceutical quality control .
Compound Substituents Molecular Weight (g/mol) Key Applications
Ethyl 2,6-dioxopiperidine-3-carboxylate None (parent structure) Not explicitly provided Synthetic intermediate
CAS 109887-52-7 4-(4-Fluorophenyl), 1-Me 293.29 Paroxetine impurity
Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate 1-Cyclopropyl, 2,4-dioxo 141.17 Experimental intermediate
Ethyl 3-Methyl-2,6-Diphenylpiperidine-1-Carboxylate
  • Crystallographic Data : Exhibits C–H⋯O hydrogen bonding (D⋯A distances: 3.406–3.519 Å), stabilizing its crystal lattice .

Spectroscopic and Crystallographic Comparisons

  • NMR Data :
    • Ethyl 2-Oxodecahydro-1,6-Naphthyridine-6-Carboxylate ():
  • $ ^1H $ NMR (CDCl₃): δ 1.24 (t, J = 7.4 Hz, CH₃), 4.12 (q, ester CH₂) .
  • $ ^{13}C $ NMR: δ 172.2 (ester C=O), 155.4 (ketone C=O) .
    • Ethyl 4-Hydroxy-2,6-Diphenyl Derivative ():
  • Crystal system: Monoclinic (P2₁/n) with unit cell parameters $ a = 10.7936 $ Å, $ b = 9.6752 $ Å .

Preparation Methods

Reaction Mechanism and Conditions

The process initiates with the Michael addition of diethyl malonate (1.0 equiv) to acrylonitrile (1.0–1.2 equiv) in the presence of potassium tert-butoxide (1.1 equiv) at 30–35°C. The intermediate undergoes intramolecular cyclization, facilitated by the base, to form the piperidine ring. Subsequent hydrolysis and decarboxylation yield the 2,6-diketone structure.

Table 1: Optimization of Alkylation-Cyclization Parameters

ParameterOptimal ValueImpact on Yield
Temperature30–35°CMaximizes cyclization
BaseKOtBu95% conversion
Acrylonitrile Ratio1.2 equivReduces side products

This method achieves a 78–82% isolated yield, with purity >95% after recrystallization. Critical to success is the exclusion of moisture, which promotes undesired hydrolysis of the nitrile intermediate.

Acrylamide-Mediated Cyclization

European Patent EP0334633B1 outlines a two-step strategy involving alkylation of pyridylacetic acid derivatives followed by acrylamide cyclization, adaptable to this compound synthesis.

Alkylation and Ring Closure

Ethyl 4-pyridylacetate is alkylated with ethyl iodide using potassium tert-butoxide in tert-butanol, forming α-ethyl-4-pyridylacetic ester. Subsequent reaction with acrylamide (1.5 equiv) in DMF at 20–25°C induces cyclization via nucleophilic displacement of the ester group, yielding the dioxopiperidine core.

Table 2: Key Reaction Metrics for Acrylamide Method

StepConditionsYield
AlkylationKOtBu, t-BuOH, 20°C85%
CyclizationAcrylamide, DMF70%

While this approach is robust for pyridyl derivatives, modifying the starting material to malonate esters could streamline access to the target compound, albeit with potential trade-offs in regioselectivity.

Boc-Protected Intermediate Strategy

A diazo-based methodology, reported in supplementary materials from Beilstein Journal of Organic Chemistry, employs N-Boc-α-diazo glutarimide for constructing the dioxopiperidine scaffold.

Diazo Insertion and Deprotection

tert-Butyl 3-(indazol-2-yl)-2,6-dioxopiperidine-1-carboxylate is synthesized via Rh-catalyzed insertion of diazo compounds into N-Boc glutarimide. Acidic deprotection (HCl/dioxane) removes the Boc group, and esterification with ethanol under Steglich conditions installs the ethyl carboxylate.

Table 3: Performance of Diazo Approach

StepCatalyst/ReagentYield
Diazo InsertionRh₂(OAc)₄89%
DeprotectionHCl/dioxane95%
EsterificationDCC, DMAP80%

This route offers high regiocontrol but requires specialized reagents and multi-step purification, limiting industrial applicability.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

MethodYieldScalabilityComplexity
Alkylation-Cyclization82%HighLow
Acrylamide70%ModerateModerate
Boc-Protected68%*LowHigh
*Cumulative yield across three steps.

The alkylation-cyclization method is favored for large-scale production due to fewer steps and commodity reagents. Conversely, the Boc-protected route suits lab-scale synthesis of analogs requiring precise functionalization.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2,6-dioxopiperidine-3-carboxylate, and how does reaction temperature influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using ethyl acetoacetate and ammonia derivatives. For example, refluxing precursors in ethanol with aqueous NaOH (as in ) yields ~72% under controlled conditions. Temperature impacts reaction kinetics: lower temperatures (e.g., 276–278 K) minimize side reactions, while reflux (360 K) accelerates cyclization. Monitor purity via TLC and confirm via melting point (375–377 K) .

Q. How is the crystal structure of this compound validated, and what software is recommended?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is standard. Use SHELX (e.g., SHELXL for refinement) to analyze parameters like unit cell dimensions (e.g., monoclinic P21/nP2_1/n, a=10.7936a = 10.7936 Å, b=9.6752b = 9.6752 Å) and hydrogen-bonding networks. Validate with R-factors (Rint<0.065R_{\text{int}} < 0.065) and check for twinning or disorder using Olex2 or PLATON .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and protective goggles. Avoid prolonged storage due to hydrolytic degradation risks ( ). Dispose via neutralization (pH 6–8) followed by incineration, adhering to EPA/OSHA guidelines. Monitor for respiratory irritation and ensure SDS updates for aged samples .

Advanced Research Questions

Q. How can conformational analysis of the piperidine ring in this compound resolve discrepancies in puckering parameters?

  • Methodological Answer : Apply Cremer-Pople puckering coordinates (amplitude qq, phase ϕ\phi) to quantify ring non-planarity ( ). For example, calculate q2q_2 and θ\theta from SC-XRD data using software like Mercury. Compare with DFT-optimized geometries (e.g., Gaussian) to identify deviations caused by crystal packing vs. intrinsic electronic effects .

Q. What strategies address contradictory bioactivity data for piperidine derivatives in antibacterial assays?

  • Methodological Answer : Cross-validate using orthogonal assays (e.g., MIC vs. time-kill curves). Adjust substituent positions (e.g., 4-fluorophenyl vs. benzodioxolyl groups) to probe SAR. Use crystallographic data (e.g., ) to correlate steric/electronic effects with activity. Replicate under controlled conditions (pH 7.4, 310 K) to minimize assay variability .

Q. How do computational methods enhance the prediction of hydrogen-bonding motifs in this compound polymorphs?

  • Methodological Answer : Perform Hirshfeld surface analysis (CrystalExplorer) to map dnormd_{\text{norm}} and fingerprint plots. Use PIXEL (in GULP) to quantify intermolecular interaction energies. Compare with experimental SC-XRD data (e.g., O1–H1⋯O5 interactions in ) to validate force fields for polymorph screening .

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